molecular formula C11H12N2OS B14777780 5-(4-(Methoxymethyl)phenyl)thiazol-2-amine

5-(4-(Methoxymethyl)phenyl)thiazol-2-amine

Cat. No.: B14777780
M. Wt: 220.29 g/mol
InChI Key: RVQIMRVASHBGET-UHFFFAOYSA-N
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Description

5-(4-(Methoxymethyl)phenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific structure of this compound includes a methoxymethyl group attached to a phenyl ring, which is further connected to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methoxymethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-(methoxymethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as bromine or iodine, to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Methoxymethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

5-(4-(Methoxymethyl)phenyl)thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-(Methoxymethyl)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Methoxymethyl)phenyl)thiazol-2-amine is unique due to the presence of the methoxymethyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-[4-(methoxymethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-14-7-8-2-4-9(5-3-8)10-6-13-11(12)15-10/h2-6H,7H2,1H3,(H2,12,13)

InChI Key

RVQIMRVASHBGET-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2=CN=C(S2)N

Origin of Product

United States

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